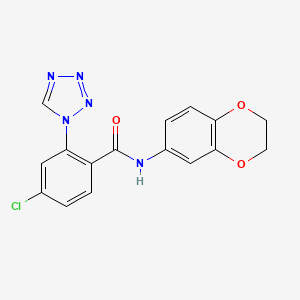![molecular formula C23H27N3O2 B6132762 8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one](/img/structure/B6132762.png)
8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one, also known as MPQ, is a novel synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Wirkmechanismus
The exact mechanism of action of 8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. This dual mechanism of action may contribute to its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant effects. 8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one has also been shown to reduce levels of glutamate, an excitatory neurotransmitter, which may contribute to its anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one in lab experiments is its high purity and high yield synthesis method. Additionally, its dual mechanism of action and potential applications in various fields of research make it a versatile compound for studying. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret results in some experiments.
Zukünftige Richtungen
There are several future directions for research on 8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one. One area of interest is its potential use in the treatment of drug addiction. Further research is needed to determine the optimal dosage and duration of treatment for this application. Additionally, more research is needed to fully understand its mechanism of action and how it may contribute to its various effects. Finally, more studies are needed to determine the safety and efficacy of 8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one in humans.
Synthesemethoden
The synthesis of 8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one involves a multi-step process that includes the reaction of 2-phenylethylamine with 3-bromoanisole to form 1-(2-phenylethyl)-3-bromo-4-methoxybenzene. This intermediate is then reacted with 3-(piperidin-3-ylmethyl)quinazolin-4(3H)-one to produce 8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one. The synthesis of 8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one has been optimized to yield high purity and high yields.
Wissenschaftliche Forschungsanwendungen
8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one has been studied extensively for its potential applications in various fields of research. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models. 8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in rodents. Additionally, 8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
8-methoxy-3-[[1-(2-phenylethyl)piperidin-3-yl]methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-28-21-11-5-10-20-22(21)24-17-26(23(20)27)16-19-9-6-13-25(15-19)14-12-18-7-3-2-4-8-18/h2-5,7-8,10-11,17,19H,6,9,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEVZHPAYZPJRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=CN(C2=O)CC3CCCN(C3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-hydroxy-4-methyl-3-[2-(2-methyl-5-nitro-1H-indol-3-yl)ethyl]-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B6132685.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6132696.png)
![2-[4-(3-methylbenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6132705.png)


![N-(3,5-dimethoxyphenyl)-3-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6132718.png)

![N-[2-(2-furyl)-2-(1-pyrrolidinyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide trifluoroacetate](/img/structure/B6132723.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine](/img/structure/B6132724.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-methylcyclopropyl)carbonyl]piperidine](/img/structure/B6132731.png)
![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B6132735.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6132746.png)
![(4aS*,8aR*)-2-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}decahydroisoquinoline](/img/structure/B6132768.png)